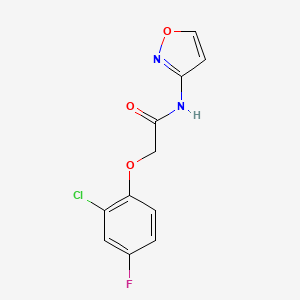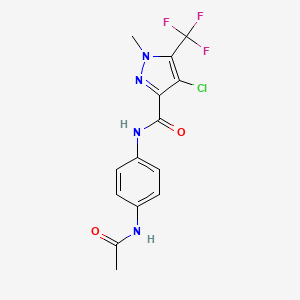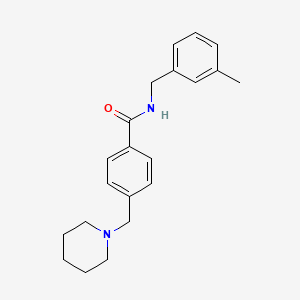
2-(2-CHLORO-4-FLUOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE
描述
2-(2-CHLORO-4-FLUOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE is a useful research compound. Its molecular formula is C11H8ClFN2O3 and its molecular weight is 270.64 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-chloro-4-fluorophenoxy)-N-3-isoxazolylacetamide is 270.0207480 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 2-(2-chloro-4-fluorophenoxy)-N-3-isoxazolylacetamide is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the metabolism of corticosteroids, which are involved in a wide range of physiological processes, including immune response and regulation of inflammation.
Mode of Action
It is known to interact with its target enzyme, potentially inhibiting its activity . This inhibition could lead to alterations in corticosteroid metabolism, impacting various biological processes.
Biochemical Pathways
The compound’s interaction with Corticosteroid 11-beta-dehydrogenase isozyme 1 affects the corticosteroid metabolic pathway
Result of Action
The molecular and cellular effects of 2-(2-chloro-4-fluorophenoxy)-N-3-isoxazolylacetamide’s action are likely to be diverse, given the wide range of processes regulated by corticosteroids. Potential effects could include changes in immune response, inflammation regulation, and other corticosteroid-regulated processes .
生化分析
Biochemical Properties
2-(2-chloro-4-fluorophenoxy)-N-3-isoxazolylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with corticosteroid 11-beta-dehydrogenase isozyme 1, which is involved in the metabolism of corticosteroids . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Cellular Effects
The effects of 2-(2-chloro-4-fluorophenoxy)-N-3-isoxazolylacetamide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in inflammation and immune response . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes. These effects on cellular processes highlight its potential as a research tool and therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-3-isoxazolylacetamide involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been found to inhibit the activity of corticosteroid 11-beta-dehydrogenase isozyme 1 by binding to its active site . This inhibition can lead to changes in the levels of corticosteroids, affecting various physiological processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-chloro-4-fluorophenoxy)-N-3-isoxazolylacetamide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects highlight the importance of considering the duration of exposure when studying the effects of this compound in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 2-(2-chloro-4-fluorophenoxy)-N-3-isoxazolylacetamide vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and changes in physiological processes. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications and research studies.
Metabolic Pathways
2-(2-chloro-4-fluorophenoxy)-N-3-isoxazolylacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolism for developing safe and effective therapeutic agents.
Transport and Distribution
The transport and distribution of 2-(2-chloro-4-fluorophenoxy)-N-3-isoxazolylacetamide within cells and tissues are crucial for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. Understanding the transport and distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(2-chloro-4-fluorophenoxy)-N-3-isoxazolylacetamide is an important factor in determining its activity and function. This compound is directed to specific compartments within the cell, such as the cytoplasm and nucleus, by targeting signals and post-translational modifications These localization signals ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects
属性
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3/c12-8-5-7(13)1-2-9(8)17-6-11(16)14-10-3-4-18-15-10/h1-5H,6H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPLEKOEGMABEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCC(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-oxo-4-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoate](/img/structure/B4770544.png)
![N-{3-[N-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B4770548.png)
![2-{1-(3-methylbutyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4770552.png)
![2-hydroxy-5-(naphthalen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4770560.png)
![4-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B4770566.png)

![(3Z)-1-butyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4770580.png)
![2,3-dimethyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4770590.png)
![7-amino-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl cyanide](/img/structure/B4770592.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4770598.png)

![(Z)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B4770641.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-nitrobenzamide](/img/structure/B4770647.png)
